1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
Description
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-17-8-9-19(24)16-21(17)26-11-13-27(14-12-26)23(28)18-5-4-6-20(15-18)29-22-7-2-3-10-25-22/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPMADTJFKTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide The 5-chloro-2-methylphenyl group can be introduced via a nucleophilic substitution reaction using 5-chloro-2-methylphenyl halide and the piperazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Analogues and Pharmacological Targets
Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Structural and Functional Differences
- Halogenation and Aromatic Substitution : The target compound’s 5-chloro-2-methylphenyl group is structurally similar to the 4-chlorobenzhydryl group in derivatives but lacks the benzhydryl (two aromatic rings) moiety, which may reduce cytotoxicity . In contrast, SC211’s 4-chlorophenyl group contributes to D4R selectivity, suggesting that halogen position critically impacts receptor binding .
- Pyridyloxy vs. Methoxy/Phenyl Groups : The 3-(pyridin-2-yloxy)benzoyl group in the target compound differs from the methoxy or trifluoromethyl groups in PAPP and trans-8a . Pyridyloxy substituents may enhance solubility or modulate serotonin receptor interactions, as seen in analogues with pyridinyl moieties.
Cytotoxicity and Anticancer Potential
Compounds like 5a–g () exhibit cytotoxicity across multiple cancer cell lines (e.g., HEPG2, MCF7) with IC₅₀ values <10 µM. The target compound’s 5-chloro-2-methylphenyl group may confer similar antiproliferative effects, though its pyridyloxy substituent could alter metabolic stability compared to benzoyl derivatives .
Central Nervous System (CNS) Activity
- Dopaminergic and Serotonergic Targets: SC212 (haloperidol derivative) shows antipsychotic activity via D₂ receptor antagonism, while trans-8a targets 5-HT₁A receptors with nanomolar affinity . The target compound’s pyridyloxy group may favor interactions with serotonin receptors over dopamine receptors, akin to PAPP’s 5-HT₁A agonism .
- Antipsychotic vs. Anxiolytic Profiles : Structural rigidity in trans-8a enhances 5-HT₁A selectivity, whereas flexible arylpiperazines (e.g., NAN-190) exhibit mixed 5-HT/D₂ activity, highlighting the importance of substituent rigidity in receptor specificity .
Antibacterial and Antimycobacterial Activity
Arylpiperazines in (e.g., compound 8) show antibacterial activity against Gram-positive and Gram-negative bacteria.
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H21ClN2O2
- Molecular Weight : 364.85 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signaling pathways. The piperazine moiety is known to enhance binding affinity and selectivity towards these targets.
Antitumor Activity
Research has indicated that piperazine derivatives exhibit significant antitumor properties. A study demonstrated that compounds with similar structural features inhibited cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis. For instance, derivatives showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating promising therapeutic potential .
Antimicrobial Properties
Some studies have reported that piperazine derivatives possess antimicrobial activity. The target spectrum includes both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) typically falling between 8 to 64 µg/mL. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.
Neuropharmacological Effects
The compound has been explored for potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Research suggests that it may act as a serotonin receptor antagonist, which could have implications for treating mood disorders and anxiety .
Case Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including the target compound. They evaluated their antitumor efficacy on human breast cancer cells (MCF-7). The results indicated that the compound exhibited a dose-dependent inhibition of cell viability, with an IC50 value of approximately 25 µM. Molecular docking studies suggested strong binding interactions with the active sites of key proteins involved in tumor progression .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial activity of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. The target compound demonstrated significant antibacterial activity with an MIC of 32 µg/mL against both strains, highlighting its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Key findings include:
- Substituents : The presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances potency.
- Piperazine Ring : Variations in the piperazine substituents can significantly affect binding affinity and selectivity towards targets.
- Linker Modifications : Alterations in the linker between the piperazine and aromatic moieties can influence pharmacokinetic properties such as solubility and permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
